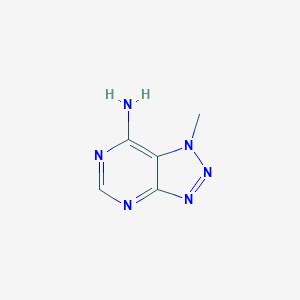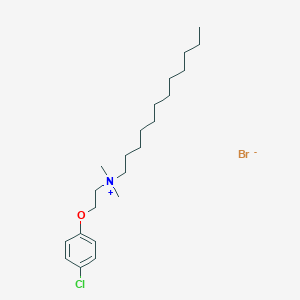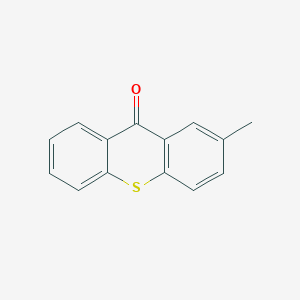
9H-Thioxanthen-9-one, 2-methyl-
Overview
Description
9H-Thioxanthen-9-one, 2-methyl- is a chemical compound with the molecular formula C14H10OS . It is also known by other names such as 2-Methylthioxanthone and 2-methyl-thioxanthen-9-one .
Synthesis Analysis
The synthesis of 9H-Thioxanthen-9-one, 2-methyl- and its derivatives has been a subject of research. For instance, thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions .Molecular Structure Analysis
The molecular structure of 9H-Thioxanthen-9-one, 2-methyl- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide insights into the spatial arrangement of atoms and the shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Thioxanthen-9-one, 2-methyl- include a molecular weight of 226.29400, a density of 1.168g/cm3, and a boiling point of 339.477ºC at 760 mmHg .Scientific Research Applications
Two-Photon Induced Polymerization in Material Science
Scientific Field
Material Science and Engineering
Application Summary
2-Methyl-9H-thioxanthone is utilized in two-photon induced polymerization (TPIP), a process that allows for the creation of complex three-dimensional microstructures with submicron features. This application is particularly valuable in the field of microfabrication .
Methods and Experimental Procedures
The compound is used as a photoinitiator, where it absorbs energy from two photons simultaneously to initiate a polymerization reaction. The process involves precise laser control and the use of suitable monomers that can be polymerized upon initiation .
Results and Outcomes
The use of 2-Methyl-9H-thioxanthone has led to the creation of microstructures with dimensions as small as 1.3−2.2 mm in diameter and 50 mm in length. The compound’s design has increased two-photon absorption cross-sections at 800 nm to some of the highest values recorded for thioxanthones, enhancing the efficiency of TPIP .
Electrochromic Materials in Organic Electronics
Scientific Field
Organic Electronics
Application Summary
2-Methyl-9H-thioxanthone derivatives are key in developing electro-active polyimides that exhibit electrochromic behavior, changing color in response to electric voltage, which is significant for organic electronic devices .
Methods and Experimental Procedures
The electrochemical reduction of 2-Methyl-9H-thioxanthone leads to the formation of radical anions and dianions, which are integral to the electrochromic properties of the materials. Spectroelectrochemistry is used to study these ions and their absorption spectra .
Results and Outcomes
The research has shown that the molecular ions of 2-Methyl-9H-thioxanthone exhibit strong absorption in the UV-VIS-NIR wavelength region, which is crucial for the desired electrochromic behavior. The empirical kinetic model developed has accurately described the optical density time dependences observed, explaining the differences in electrochromic behavior of polyimides with pendant groups based on the compound .
Photoinitiators in Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
2-Methyl-9H-thioxanthone is synthesized as a photoinitiator for various polymerization processes. It’s particularly useful due to its high fluorescence quantum yield and ability to absorb UV radiation and violet light .
Methods and Experimental Procedures
The compound is synthesized via reactions like Buchwald−Hartwig, Sonogashira, and Heck reactions. It’s then used in polymerization processes where its optical properties are crucial for initiating the reaction .
Results and Outcomes
The presence of the amino group in the compound has increased the fluorescence quantum yield by 100 times, making it an efficient photoinitiator. The dyes created from this compound have shown weak red light emission, indicating different geometries at ground and excited states .
Spectroelectrochemical Analysis in Chemistry
Scientific Field
Analytical Chemistry
Application Summary
2-Methyl-9H-thioxanthone is studied for its electrochemical properties, which are important for understanding the behavior of electro-active materials in devices like batteries and sensors .
Methods and Experimental Procedures
The compound undergoes electrochemical reduction, and its molecular ions are analyzed using spectroelectrochemistry to understand their electronic absorption spectra .
Results and Outcomes
The study has provided insights into the intense electronic transitions of the compound’s ions, which are essential for the development of electro-active materials with specific properties .
Analytical Chemistry: Detection of Food Contaminants
Application Summary
2-Methylthioxanthone is used as an analytical standard in the detection of contaminants in packaged food materials, utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC–MS/MS) .
Methods and Experimental Procedures
The compound serves as a reference for quantifying the presence of similar organic compounds that may be present as contaminants in food. The LC–MS/MS method provides high sensitivity and specificity for this purpose .
Results and Outcomes
This application ensures the safety and quality of food products by detecting even trace amounts of contaminants, thereby protecting consumer health and adhering to food safety regulations .
Nanotechnology: Development of Nanostructured Materials
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, 2-Methylthioxanthone is explored for its potential in creating nanostructured materials due to its photoreactive properties, which are essential in nanofabrication processes .
Methods and Experimental Procedures
The compound is used in processes like two-photon polymerization, where its ability to absorb photons and initiate polymerization at the nanoscale is crucial for the precise construction of nanostructures .
Results and Outcomes
The application of 2-Methylthioxanthone in nanotechnology has led to the development of materials with unique properties and functionalities, which can be used in various high-tech applications .
Photochemistry: Photocatalysis in Organic Reactions
Scientific Field
Photochemistry
Application Summary
2-Methyl-9H-thioxanthone is recognized for its role as a powerful photocatalyst in organic reactions, facilitating various photochemical transformations .
Results and Outcomes
Its use as a photocatalyst has led to numerous successful organic reactions, showcasing its versatility and efficiency in photochemistry .
Environmental Chemistry: Photoinitiators for Green Chemistry
Scientific Field
Environmental Chemistry
Application Summary
2-Methyl-9H-thioxanthone derivatives are synthesized as photoinitiators for environmentally friendly chemical processes, aligning with the principles of green chemistry .
Methods and Experimental Procedures
These derivatives are designed to be effective under visible light, reducing the reliance on UV radiation and contributing to safer and more sustainable chemical practices .
Results and Outcomes
The development of these photoinitiators has implications for reducing environmental impact and enhancing the sustainability of chemical manufacturing .
Advanced Manufacturing: Microfabrication
Scientific Field
Advanced Manufacturing
Application Summary
2-Methyl-9H-thioxanthone is utilized in microfabrication technologies, particularly in the creation of intricate 3D microstructures through two-photon photopolymerization .
Methods and Experimental Procedures
The compound serves as a high-efficiency photoinitiator, enabling the polymerization of detailed structures with submicron features, which is crucial for advanced manufacturing applications .
Results and Outcomes
This application has led to the production of microstructures with precise dimensions, contributing to the advancement of microfabrication techniques .
Future Directions
Future research directions could involve further exploration of the synthesis, properties, and potential applications of 9H-Thioxanthen-9-one, 2-methyl- and its derivatives. For instance, electro-active polyimides, which exhibit electrochromic behavior and are used in organic electronics, have been developed using similar compounds .
properties
IUPAC Name |
2-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISVPVWAQRUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065937 | |
| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Thioxanthen-9-one, 2-methyl- | |
CAS RN |
15774-82-0 | |
| Record name | 2-Methylthioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15774-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015774820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylthioxanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTHIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESH5OH7V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

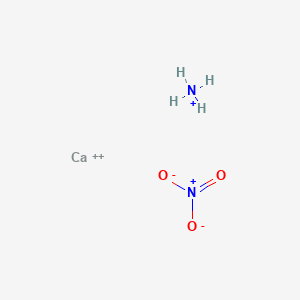
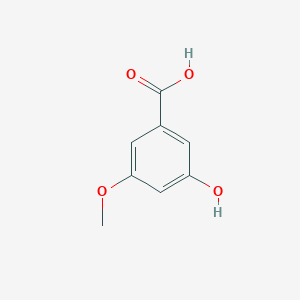
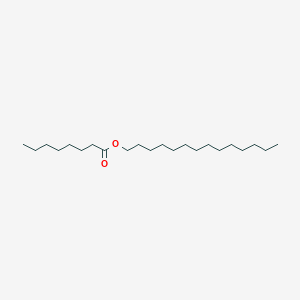
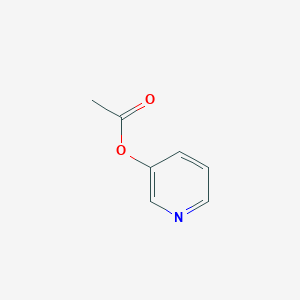
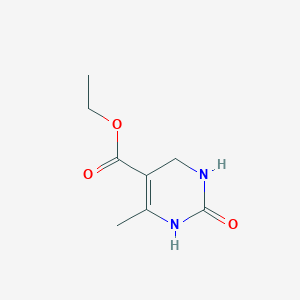
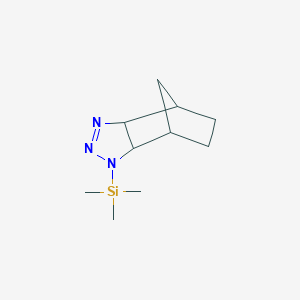
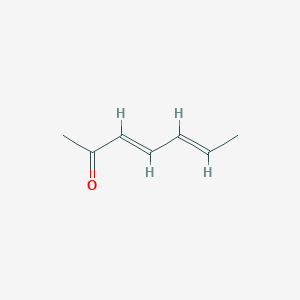
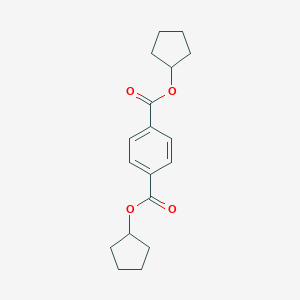
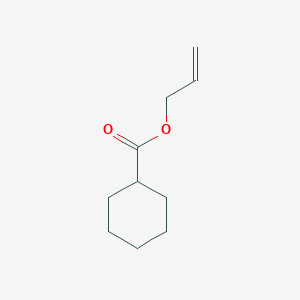
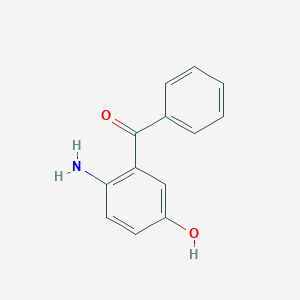
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

